molecular formula C22H25N3O4S B2588672 N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide CAS No. 2034255-93-9

N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide

Cat. No.: B2588672
CAS No.: 2034255-93-9
M. Wt: 427.52
InChI Key: WCBLEGAJAOGWER-UHFFFAOYSA-N
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Description

N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a complex organic compound featuring an indole moiety, a hydroxyethyl group, and a sulfonamide group. This compound is of interest due to its potential biological and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the indole core. The indole ring can be synthesized through the Fischer indole synthesis or the Biltz synthesis

Industrial Production Methods: On an industrial scale, the synthesis of this compound would require optimization of reaction conditions to ensure high yield and purity. This might involve the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) can be used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: Formation of hydroxylated or carboxylated derivatives.

  • Reduction: Formation of reduced derivatives with fewer oxygen atoms.

  • Substitution: Formation of derivatives with different substituents on the benzamide or indole ring.

Scientific Research Applications

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: Its biological activity can be explored for potential therapeutic uses.

  • Medicine: It may have applications in drug development, particularly in the treatment of diseases involving the indole pathway.

  • Industry: It can be used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. The indole moiety is known to bind to various receptors and enzymes, potentially leading to biological effects. The sulfonamide group may also play a role in its activity by interacting with biological targets.

Comparison with Similar Compounds

  • Indole-3-carboxamide: Similar structure but lacks the hydroxyethyl group.

  • N-(2-hydroxyethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide: Similar sulfonamide group but different indole substitution.

Uniqueness: The presence of the hydroxyethyl group and the specific substitution on the indole ring make this compound unique compared to its analogs

Properties

IUPAC Name

N-[2-hydroxy-2-(1-methylindol-5-yl)ethyl]-4-pyrrolidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O4S/c1-24-13-10-17-14-18(6-9-20(17)24)21(26)15-23-22(27)16-4-7-19(8-5-16)30(28,29)25-11-2-3-12-25/h4-10,13-14,21,26H,2-3,11-12,15H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCBLEGAJAOGWER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1C=CC(=C2)C(CNC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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